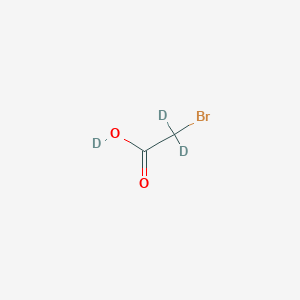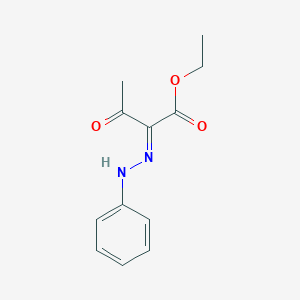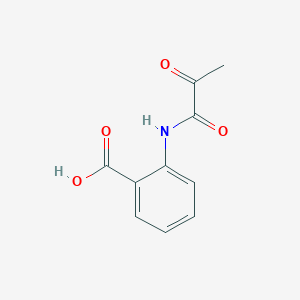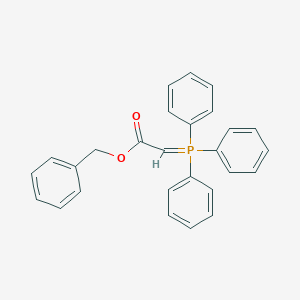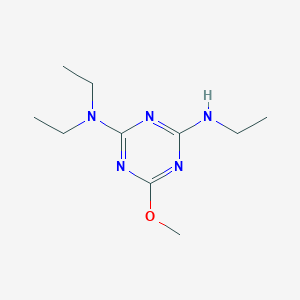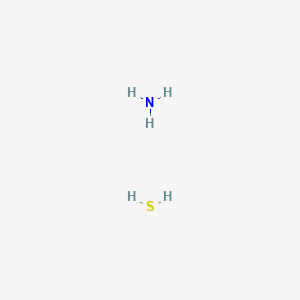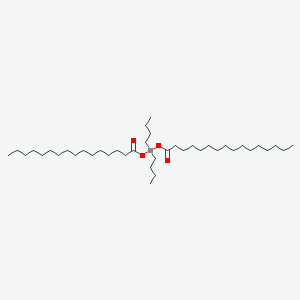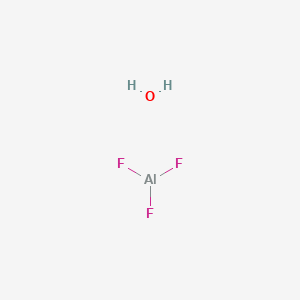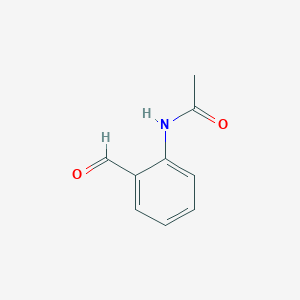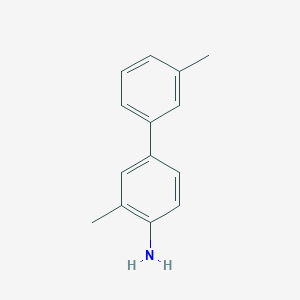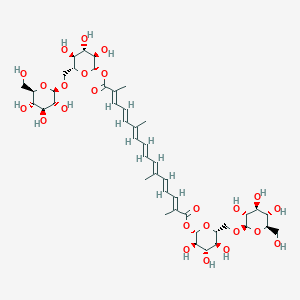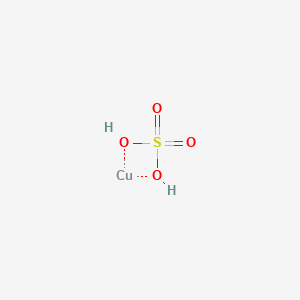
Cuprate(1-), (sulfato(2-)-O)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(1-), (sulfato(2-)-O)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand. It is known for its stability under normal laboratory conditions and its relatively easy synthesis, making it an attractive option for researchers.
Vorbereitungsmethoden
The synthesis of Cuprate(1-), (sulfato(2-)-O)- involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. This reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Analyse Chemischer Reaktionen
Cuprate(1-), (sulfato(2-)-O)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different copper oxides, while reduction reactions can produce elemental copper.
Wissenschaftliche Forschungsanwendungen
Cuprate(1-), (sulfato(2-)-O)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In medicine, its antioxidant activity is being explored for potential therapeutic applications in oxidative stress-related diseases. In industry, it is used in the production of various copper-based materials and compounds.
Wirkmechanismus
The mechanism of action of Cuprate(1-), (sulfato(2-)-O)- is not fully understood. it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule. These complexes can alter the activity of enzymes and other proteins, leading to various biochemical and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Cuprate(1-), (sulfato(2-)-O)- can be compared to other cuprate complexes, such as copper(II) sulfate and other copper-based compounds. One of the unique features of Cuprate(1-), (sulfato(2-)-O)- is its stability under normal laboratory conditions, which makes it easier to handle and store compared to other copper compounds.
Similar compounds include:
- Copper(II) sulfate
- Copper(II) oxide
- Copper(I) oxide
- Copper(II) chloride
These compounds share some chemical properties with Cuprate(1-), (sulfato(2-)-O)-, but each has its own unique characteristics and applications.
Eigenschaften
CAS-Nummer |
12400-75-8 |
|---|---|
Molekularformel |
CuH2O4S |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
Kanonische SMILES |
OS(=O)(=O)O.[Cu] |
Synonyme |
Cuprate(1-), [sulfato(2-)-O]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)
